molecular formula C26H20ClFN4O3S B2702722 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 892383-41-4

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2702722
CAS No.: 892383-41-4
M. Wt: 522.98
InChI Key: GCROQHSENSTEMQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring a 3-chlorophenyl substituent, a hydroxymethyl group, and a 4-fluorophenylacetamide moiety. Its molecular weight is 523.0 g/mol, with a topological polar surface area (TPSA) of 123 Ų, indicating moderate polarity. Key computed properties include an XLogP3 value of 4.6 (suggesting lipophilicity), two hydrogen bond donors, eight hydrogen bond acceptors, and six rotatable bonds . The compound’s tricyclic core integrates oxygen and nitrogen heteroatoms, which may influence its binding affinity to biological targets.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3S/c1-14-23-20(16(12-33)11-29-14)10-21-25(35-23)31-24(15-3-2-4-17(27)9-15)32-26(21)36-13-22(34)30-19-7-5-18(28)6-8-19/h2-9,11,33H,10,12-13H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCROQHSENSTEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC(=O)NC5=CC=C(C=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups. The hydroxymethyl and thioacetamide functionalities are then added under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of Key Properties

Property Target Compound (3-chlorophenyl) Analog (2-chlorophenyl)
Molecular Weight (g/mol) 523.0 523.0
XLogP3 4.6 4.6
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 8 8
Rotatable Bonds 6 6
Topological Polar Surface Area 123 Ų 123 Ų

Key Observations :

  • Both compounds share identical molecular weights and backbone topology.
  • However, steric and electronic effects of the substituent position may influence target binding. For example, the 3-chlorophenyl group may enhance interactions with hydrophobic pockets in enzymes, as seen in studies where substituent positioning altered binding affinities in tricyclic scaffolds .

Mechanistic Similarities and Differences

Studies on structurally related tricyclic compounds (e.g., oleanolic acid derivatives) demonstrate that shared scaffolds often correlate with overlapping mechanisms of action (MOAs). For instance, molecular docking and transcriptome analyses reveal that compounds with identical cores but differing substituents target similar proteins but exhibit variations in binding energy and selectivity .

  • Target Prediction : Systems pharmacology models suggest that the hydroxymethyl and fluorophenyl groups in both compounds may engage hydrogen bonding with catalytic residues in kinases or proteases.

QSAR and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models highlight the importance of chlorine positioning in corrosion inhibition analogs, a principle extendable to pharmacological applications. For example:

  • Chlorine at the meta position (3-chlorophenyl) may increase electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme active sites.

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